molecular formula C10H14N2O2 B13517162 1-(Furan-3-carbonyl)-3-methylpiperazine

1-(Furan-3-carbonyl)-3-methylpiperazine

Cat. No.: B13517162
M. Wt: 194.23 g/mol
InChI Key: NCBCZRNUAMMGRN-UHFFFAOYSA-N
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Description

1-(Furan-3-carbonyl)-3-methylpiperazine is an organic compound that features a furan ring attached to a piperazine ring through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-carbonyl)-3-methylpiperazine typically involves the reaction of furan-3-carbonyl chloride with 3-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the purification process may include techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-carbonyl)-3-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Furan-3-carbonyl)-3-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Furan-3-carbonyl)-3-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 1-(Furan-3-carbonyl)-3-methylpiperazine is unique due to its combination of the furan ring and piperazine ring through a carbonyl group. This structure imparts specific chemical and biological properties that are not present in the individual components or other similar compounds.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

furan-3-yl-(3-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C10H14N2O2/c1-8-6-12(4-3-11-8)10(13)9-2-5-14-7-9/h2,5,7-8,11H,3-4,6H2,1H3

InChI Key

NCBCZRNUAMMGRN-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C(=O)C2=COC=C2

Origin of Product

United States

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